ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate
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Overview
Description
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound with a molecular formula of C19H24N2O5 and a molecular weight of 360.4 g/mol. This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
The synthesis of ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate involves several steps. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . For industrial production, the process may involve the use of acid chlorides or acid anhydrides reacting with alcohols under controlled conditions . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours.
Chemical Reactions Analysis
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Scientific Research Applications
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with enzymes or receptors in biological systems . The compound’s structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate can be compared with other esters such as ethyl acetate and methyl benzoate . While these compounds share similar ester functional groups, the presence of the morpholinyl and pyrrolidinyl groups in ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate provides unique properties and reactivity . This uniqueness makes it valuable in specific applications where other esters may not be suitable.
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl benzoate: An ester with a pleasant smell, used in perfumes and as a solvent.
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in polymerization reactions.
Properties
Molecular Formula |
C19H24N2O5 |
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Molecular Weight |
360.4g/mol |
IUPAC Name |
ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C19H24N2O5/c1-4-25-19(24)14-5-7-15(8-6-14)21-17(22)9-16(18(21)23)20-10-12(2)26-13(3)11-20/h5-8,12-13,16H,4,9-11H2,1-3H3/t12-,13-,16?/m0/s1 |
InChI Key |
GOJLZNOXJZAQDY-VORVDWIASA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C[C@@H](O[C@H](C3)C)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
Origin of Product |
United States |
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